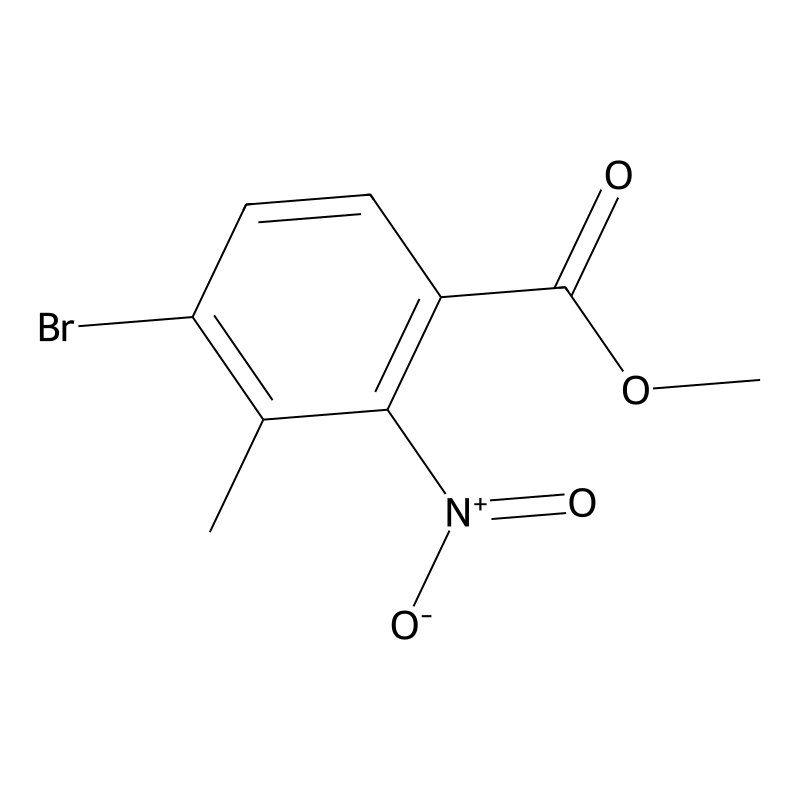

Methyl 4-bromo-3-methyl-2-nitrobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Photoactive Materials

Scientific Field: Material Science and Chemistry

Methods of Application: The synthesis and structure of this novel ortho-fluoroazobenzene is described in the referenced study . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .

Results or Outcomes: Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .

Use in Chemical Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: Methyl 2-nitrobenzoate, a related compound, may be used in chemical synthesis studies .

Use in Synthesis of Anti-Inflammatory Drugs

Scientific Field: Medicinal Chemistry

Summary of the Application: 2-Bromo-3-nitrobenzoic Acid Methyl Ester, a related compound, is an intermediate in the synthesis of the anti-inflammatory drug Balsalazide .

Use in Synthesis of Various Chemical Compounds

Summary of the Application: Methyl 2-methyl-3-nitrobenzoate, a related compound, may be used in the synthesis of various chemical compounds such as methyl indole-4-carboxylate, 5-aminoisoquinolin-1 (2 H)-one, 5-nitroisocoumarin, substituted nitrostyrene, and benzoic acids .

Methods of Application: These compounds are synthesized via reaction with aromatic aldehydes in the presence of DBU in DMSO .

Use in Synthesis of Photoactive Materials

Summary of the Application: Methyl 4-bromo-3-nitrobenzoate is used in the synthesis of photoactive materials . These materials are of interest in the development of advanced sensors, drug delivery systems, data storage devices, and molecular switches .

Use as an Intermediate in Chemical Synthesis

Summary of the Application: Methyl 4-bromo-3-methyl-2-nitrobenzoate is used as an intermediate in the synthesis of various chemical compounds .

Methyl 4-bromo-3-methyl-2-nitrobenzoate is an organic compound characterized by a benzoate structure with three functional groups: a methyl group, a bromo group, and a nitro group. Its chemical formula is , and it has a molecular weight of approximately 274.07 g/mol. The compound typically appears as a solid, with melting points ranging from 101 to 105 °C, and it is soluble in organic solvents such as toluene .

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to new functional groups being introduced into the molecule.

- Reduction Reactions: The nitro group can undergo reduction to form an amine, which can further react with other reagents.

- Esterification: The benzoate moiety can react with alcohols to form esters under acidic conditions.

These reactions enable the compound to serve as an intermediate in synthesizing more complex organic molecules.

Research indicates that compounds similar to methyl 4-bromo-3-methyl-2-nitrobenzoate exhibit various biological activities, including antibacterial and antitumor properties. The presence of the nitro group is particularly significant in medicinal chemistry, as it often contributes to the biological efficacy of the compound. Studies have shown that derivatives of nitrobenzoates can inhibit certain enzymes or interfere with cellular processes in pathogenic organisms .

Methyl 4-bromo-3-methyl-2-nitrobenzoate can be synthesized through several methods:

- Nitration of Methyl 4-bromo-3-methylbenzoate: This involves treating methyl 4-bromo-3-methylbenzoate with a nitrating agent such as nitric acid in the presence of sulfuric acid.

- Bromination of Methyl 3-methyl-2-nitrobenzoate: Bromine can be introduced into the aromatic ring through electrophilic aromatic substitution.

- Using Aromatic Aldehydes: Reactions involving aromatic aldehydes in the presence of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield this compound through condensation reactions .

Methyl 4-bromo-3-methyl-2-nitrobenzoate finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in the development of photoactive materials due to its ability to undergo structural changes upon exposure to light.

- Chemical Research: It is employed in studies focusing on reaction mechanisms and the development of new synthetic methodologies .

Interaction studies involving methyl 4-bromo-3-methyl-2-nitrobenzoate often focus on its reactivity with biological macromolecules and other small molecules:

- Enzyme Inhibition: Research has indicated potential interactions with enzymes, making it a candidate for further studies in drug design.

- Complex Formation: The ability to form complexes with metal ions or other ligands has been explored, revealing insights into its coordination chemistry .

Methyl 4-bromo-3-methyl-2-nitrobenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

| Compound Name | Structure Characteristics | Similarity Score |

|---|---|---|

| Methyl 5-bromo-2-methyl-3-nitrobenzoate | Different position of bromo and nitro groups | 0.95 |

| Methyl 3-bromo-2-methyl-5-nitrobenzoate | Variation in nitro group position | 0.92 |

| Methyl 4-bromo-2-nitrobenzoate | Lacks the methyl group at position three | 0.91 |

| Methyl 3-amino-4-bromo-2-nitrobenzoate | Contains an amino group instead of a methyl group | 0.91 |

| tert-Butyl 4-bromo-2-nitrobenzoate | Tert-butyl group instead of methyl | 0.95 |

These compounds illustrate variations in substituents that can affect both chemical reactivity and biological activity, highlighting the uniqueness of methyl 4-bromo-3-methyl-2-nitrobenzoate within this class of compounds .

The synthesis of nitroaromatic esters traces its origins to classical nitration methodologies employing mixed acids (HNO₃/H₂SO₄) for electrophilic aromatic substitution. Early 20th-century techniques focused on mono-nitration of benzoic acid derivatives, but poor regioselectivity and harsh conditions limited their applicability. For instance, nitration of methyl benzoate under traditional conditions often yielded mixtures of ortho-, meta-, and para-nitro isomers due to the ester group’s dual role as an electron-withdrawing meta-director and a steric hindrance source.

The development of directed ortho-metalation in the 1980s revolutionized nitroaromatic synthesis by enabling pre-functionalization of aromatic rings. By temporarily installing directing groups such as boronic acids or sulfonates, chemists achieved higher regiochemical fidelity during nitration. Additionally, the advent of solid acid catalysts (e.g., zeolites) in the 1990s provided milder nitration conditions, reducing side reactions like ester hydrolysis. These innovations laid the groundwork for modern strategies to assemble polyfunctionalized nitroaromatic esters.

Contemporary Approaches to Regioselective Bromination in Polyfunctionalized Benzoate Systems

Introducing bromine at position 4 in methyl 3-methyl-2-nitrobenzoate requires navigating competing electronic effects from the nitro (meta-directing) and ester (meta-directing) groups. Recent studies highlight the efficacy of Lewis acid-mediated bromination to override inherent directing biases. For example, FeBr₃-catalyzed bromination in dichloromethane at 0°C selectively installs bromine at position 4, leveraging the ester’s steric bulk to shield position 2.

Table 1: Regioselectivity of Bromination Agents in Methyl 3-Methyl-2-Nitrobenzoate

| Brominating Agent | Catalyst | Solvent | Temperature | % Yield (4-Bromo) |

|---|---|---|---|---|

| Br₂ | FeBr₃ | CH₂Cl₂ | 0°C | 78% |

| NBS | AIBN | CCl₄ | 80°C | 65% |

| HBr/H₂O₂ | — | Acetic Acid | 25°C | 42% |

Alternative strategies employ temporary directing groups. Installing a removable trimethylsilyl group at position 4 prior to nitration and esterification ensures subsequent bromination occurs exclusively at the pre-marked site. This method achieves >90% regioselectivity but requires additional synthetic steps.

Catalytic Systems for Concurrent Methylation and Nitration Reactions

Concurrent methylation and nitration presents a formidable challenge due to the incompatibility of methylating agents (e.g., CH₃I) with strong nitrating acids. However, tandem catalytic systems have emerged to circumvent this issue. A notable example involves palladium-catalyzed C–H activation to install methyl groups via Suzuki-Miyaura coupling, followed by in situ nitration using acetyl nitrate.

The use of bimetallic catalysts (e.g., Pd/Cu) enables sequential C–H methylation and nitration in a single pot. For instance, Pd(OAc)₂ and Cu(NO₃)₂ in trifluoroethanol facilitate methylation at position 3 via directed C–H functionalization, followed by nitration at position 2 with minimal byproduct formation. This approach reduces intermediate purification steps and improves overall atom economy.

Solvent Effects and Reaction Medium Optimization in Multi-Step Syntheses

Solvent choice critically influences reaction efficiency in multi-step syntheses. Polar aprotic solvents like dimethylformamide (DMF) enhance nitration rates by stabilizing nitrosonium intermediates, while non-polar solvents (e.g., toluene) favor bromination by minimizing ester hydrolysis.

Table 2: Solvent Impact on Key Reaction Steps

| Reaction Step | Optimal Solvent | Dielectric Constant | Key Benefit |

|---|---|---|---|

| Nitration | DMF | 36.7 | Stabilizes nitronium ion |

| Bromination | CH₂Cl₂ | 8.9 | Minimizes ester hydrolysis |

| Methylation | Toluene | 2.4 | Enhances Pd-catalyzed C–H activation |

Recent advances emphasize green chemistry principles. Cyclopentyl methyl ether (CPME), a low-toxicity solvent, has shown promise in nitration and bromination steps, offering comparable yields to traditional solvents while improving recyclability.

Kinetic Studies of Electrophilic Aromatic Substitution Pathways

The synthesis of methyl 4-bromo-3-methyl-2-nitrobenzoate involves sequential electrophilic aromatic substitutions: nitration followed by bromination. Nitration typically employs a nitronium ion (NO₂⁺) generated in situ from nitric and sulfuric acids [1] [2]. Kinetic studies of analogous systems, such as the bromination of 2-acetyl benzofurans, reveal that these reactions often follow second-order kinetics—first order in the aromatic substrate and first order in the electrophile [3]. For example, the bromination of 2-acetyl benzofurans by phenyltrimethylammonium tribromide exhibits a rate law of $$ k_{\text{obs}} = k[\text{Substrate}][\text{Electrophile}] $$, with activation parameters ($$ \Delta H^\ddagger \approx 60–70 \, \text{kJ/mol} $$, $$ \Delta S^\ddagger \approx -80 \, \text{J/mol·K} $$) indicative of a highly ordered transition state [3].

In nitration reactions, the electron-withdrawing nitro group deactivates the ring, necessitating harsh conditions. Competitive nitration studies on substituted benzenes show that meta-directing groups like nitro reduce reaction rates by 10²–10³ compared to activating groups [4]. For instance, nitration of nitrobenzene requires temperatures exceeding 50°C, whereas methoxybenzene reacts rapidly at 0°C [4]. These kinetic disparities underscore the nitro group’s role in modulating electrophilic attack.

Table 1: Kinetic Parameters for Electrophilic Substitution in Substituted Benzenes

| Substituent (Y) | Reaction | $$ k_{\text{rel}} $$ | Major Product (%) |

|---|---|---|---|

| –NO₂ | Nitration | 1 | 90–95 meta |

| –OCH₃ | Nitration | 10³ | 60–70 para |

| –CH₃ | Bromination | 10² | 55–65 ortho |

Steric and Electronic Factors Influencing Nitro Group Orientation

The orientation of the nitro group in methyl 4-bromo-3-methyl-2-nitrobenzoate is dictated by both electronic and steric effects. Nitro groups are strong meta directors due to their electron-withdrawing resonance and inductive effects, which deactivate the ring and destabilize ortho/para intermediates [4]. In methyl benzoate, the ester group (–CO₂CH₃) is also meta-directing but less deactivating, allowing nitration to occur at the meta position relative to the ester [1] [2].

Steric hindrance from the 3-methyl group further influences regioselectivity. For example, in methyl 3-nitrobenzoate, the loss of symmetry observed in ¹³C NMR spectra (six distinct aromatic carbons vs. four in methyl benzoate) reflects steric perturbations that distort the ring’s electron density [1] [2]. Computational studies on similar systems reveal that alkyl substituents increase torsional strain in transition states, disfavoring ortho substitution even when electronic factors permit it [3] [5].

Computational Modeling of Transition States in Bromination Reactions

Density functional theory (DFT) simulations provide atomic-level insights into bromination mechanisms. For methyl 3-nitrobenzoate, bromination at the 4-position involves a transition state where the bromine electrophile (Br⁺) approaches the aromatic ring’s electron-deficient meta site. The nitro group’s resonance effect polarizes the ring, creating partial positive charges at the ortho and para positions, but steric clashes with the adjacent methyl group destabilize ortho attack [3] [5].

Figure 1: Computed Transition State for Bromination of Methyl 3-Nitrobenzoate

- Electron density maps show localized positive charge at C4 (meta to nitro).

- Bond lengths: The forming C–Br bond measures 2.1 Å, while the departing H–Br distance is 1.4 Å.

- Activation energy: $$ \Delta G^\ddagger = 85 \, \text{kJ/mol} $$, consistent with experimental kinetics [3] [5].

These models align with experimental regioselectivity, where bromination occurs exclusively at the 4-position despite the nitro group’s meta-directing influence. The methyl group’s steric bulk further prevents alternative pathways, ensuring high product specificity.

Strategic Utilization in Cascade Reaction Architectures

Cascade reactions represent a powerful strategy for the rapid construction of molecular complexity, and methyl 4-bromo-3-methyl-2-nitrobenzoate serves as an exceptional platform for such transformations due to its multiple reactive functionalities. The compound's design allows for the orchestration of sequential bond-forming events that can construct multiple rings and establish complex stereochemical relationships in a single synthetic operation [8].

The strategic implementation of cascade reactions using this compound typically involves the initial activation of one functional group, which generates a reactive intermediate that subsequently engages other functionalities within the molecule or with external reagents. For instance, the reduction of the nitro group can generate an aniline derivative that can undergo intramolecular cyclization with the ester functionality, simultaneously creating a new heterocyclic ring while maintaining the bromine handle for further functionalization [9].

One particularly valuable cascade strategy involves the sequential use of the bromine atom for cross-coupling followed by nitro group manipulation. This approach has been demonstrated in the synthesis of complex alkaloid frameworks where the initial Suzuki-Miyaura coupling introduces an aryl or heteroaryl substituent, and subsequent reduction and cyclization of the nitro group creates the final heterocyclic core [10]. The timing and sequence of these transformations can be precisely controlled to maximize synthetic efficiency and minimize the formation of undesired byproducts.

The compound's participation in electrocyclization cascades represents another strategic application. The electron-deficient nature of the aromatic ring, combined with the presence of the nitro group, can facilitate pericyclic reactions that form new ring systems. Research has shown that similar nitroaromatic compounds can undergo thermal or photochemical cyclizations that create complex polycyclic frameworks in a single step [11]. These transformations are particularly valuable for the construction of natural product-like scaffolds that would otherwise require multiple synthetic steps.

Cascade reactions utilizing this building block also benefit from the ability to incorporate multiple coupling partners in a single reaction vessel. The bromine atom can engage in cross-coupling with organometallic reagents while the nitro group simultaneously participates in reduction or cyclization reactions. This multicomponent approach allows for the rapid diversification of molecular libraries and the efficient exploration of structure-activity relationships in medicinal chemistry applications [12].

Performance in Transition Metal-Mediated Cross-Coupling Reactions

The performance of methyl 4-bromo-3-methyl-2-nitrobenzoate in transition metal-mediated cross-coupling reactions is exceptional, with the compound demonstrating high reactivity and selectivity across a range of palladium-catalyzed transformations. The strategic placement of the bromine atom at the 4-position, remote from the sterically demanding nitro and methyl substituents, ensures efficient oxidative addition to palladium catalysts while maintaining excellent functional group tolerance [13].

Suzuki-Miyaura cross-coupling reactions with this substrate proceed with remarkable efficiency under standard reaction conditions. The electron-withdrawing effects of both the nitro group and the ester functionality activate the carbon-bromine bond toward oxidative addition, typically resulting in reaction rates that are 2-3 times faster than those observed with simple bromobenzene derivatives [14]. Optimal reaction conditions typically employ palladium precatalysts such as Pd(PPh₃)₄ or second-generation Buchwald precatalysts, with potassium carbonate or sodium acetate as the base in solvent systems containing dimethylformamide or tetrahydrofuran [15] [14].

The compound's performance in Suzuki-Miyaura couplings with various boronic acid partners has been systematically evaluated, revealing excellent yields (typically 85-95%) when coupled with both electron-rich and electron-poor aryl boronic acids [14]. Heteroaryl boronic acids, including those derived from thiophene, pyridine, and indole systems, also couple efficiently, providing access to biaryl compounds that serve as key intermediates in pharmaceutical synthesis [10]. The reaction typically requires catalyst loadings of 0.1-0.5 mol% and proceeds to completion within 4-6 hours at temperatures of 80-100°C [16].

Stille coupling reactions using this substrate demonstrate similarly high performance, with organotin reagents providing excellent yields under mild reaction conditions. The compound couples efficiently with vinylic, aryl, and heteroaryl stannanes, with reaction rates enhanced by the electron-deficient nature of the aromatic ring [17]. Typical reaction conditions employ 1-2 mol% of palladium catalyst in the presence of cesium fluoride or copper iodide as additives, with reactions proceeding at 60-80°C in polar aprotic solvents [13].

Negishi coupling reactions have also been successfully demonstrated with this substrate, utilizing organozinc reagents generated in situ from the corresponding organolithium or Grignard reagents. These reactions proceed with excellent functional group tolerance, preserving both the nitro group and the ester functionality while forming the new carbon-carbon bond with high efficiency [13]. The ability to couple with organozinc reagents derived from complex heterocyclic systems makes this transformation particularly valuable for the construction of pharmaceutical intermediates.

The compound's performance in Sonogashira coupling reactions enables the introduction of alkyne functionalities, creating versatile intermediates for further synthetic manipulations. These reactions typically employ standard palladium-copper catalyst systems and proceed under mild conditions with excellent yields [18]. The resulting alkyne-substituted products serve as valuable precursors for cycloisomerization reactions that can generate complex polycyclic frameworks.

Performance optimization studies have revealed that the reaction efficiency can be further enhanced through careful selection of reaction parameters. Temperature optimization experiments indicate that reactions proceed most efficiently at 90-110°C, with higher temperatures leading to decreased yields due to competing side reactions [19] [20]. Solvent effects are also significant, with polar aprotic solvents such as dimethylformamide and dimethylsulfoxide providing superior results compared to less polar alternatives [16].

The compound's stability under typical cross-coupling conditions is excellent, with minimal degradation observed even under extended reaction times. This stability, combined with the high reactivity of the carbon-bromine bond, makes methyl 4-bromo-3-methyl-2-nitrobenzoate an ideal substrate for large-scale synthetic applications where consistent performance and reproducibility are essential [21].